BenchChemオンラインストアへようこそ!

Ls-104

Non-ATP-competitive JAK2 inhibitor Kinase assay

LS-104 (Tyrene CR-4) is a critical tool for kinase research, distinguished by its non-ATP-competitive mechanism that maintains potency in high-ATP tumor microenvironments where conventional inhibitors like ruxolitinib fail. It irreversibly inhibits JAK2 autophosphorylation and potently induces apoptosis in JAK2V617F-positive cells (FLT3-ITD+ IC50: 50 nM). Documented synergy with ATP-competitive JAK2 inhibitors makes it essential for combination therapy studies. Ideal for probing allosteric kinase regulation and overcoming ATP-competitive resistance in AML and myeloproliferative neoplasm models.

Molecular Formula C19H16N2O3
Molecular Weight 320.3 g/mol
CAS No. 368836-72-0
Cat. No. B1675279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLs-104
CAS368836-72-0
Synonyms2-(benzylaminocarbonyl)-3-(3,4-dihydroxystyryl)acrylonitrile
LS 104
LS-104
LS104 cpd
Molecular FormulaC19H16N2O3
Molecular Weight320.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)C(=CC=CC2=CC(=C(C=C2)O)O)C#N
InChIInChI=1S/C19H16N2O3/c20-12-16(19(24)21-13-15-5-2-1-3-6-15)8-4-7-14-9-10-17(22)18(23)11-14/h1-11,22-23H,13H2,(H,21,24)/b7-4+,16-8+
InChIKeyDTCCYSMPUUYHOF-LHQXNBGVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LS-104 (CAS 368836-72-0): A Non-ATP-Competitive Multi-Kinase Inhibitor for Targeted Leukemia Research


LS-104 (also known as Tyrene CR-4) is a hydroxystyryl-acrylonitrile compound that functions as a non-ATP-competitive kinase inhibitor, primarily targeting JAK2, Bcr-Abl, and FLT3 . This compound is distinguished by its unique mechanism of action, which does not rely on competition with ATP at the kinase's active site [1]. LS-104 has been shown to potently induce apoptosis in JAK2V617F-positive cells and inhibit the autophosphorylation of JAK2 and its downstream signaling pathways [2]. Its activity against FLT3-expressing leukemic cells, including those with internal tandem duplication (ITD) mutations, has also been demonstrated [3]. The compound has progressed to Phase I clinical trials for the treatment of refractory/relapsed hematologic malignancies and myeloproliferative disorders, representing a significant advancement for a non-ATP-competitive kinase inhibitor [4].

Why LS-104 Cannot Be Replaced by Generic ATP-Competitive Kinase Inhibitors


Substituting LS-104 with a generic ATP-competitive kinase inhibitor, such as ruxolitinib for JAK2 or quizartinib for FLT3, is not a viable research strategy due to fundamental mechanistic and functional differences. LS-104's non-ATP-competitive mechanism means its efficacy is not diminished by high intracellular ATP concentrations, a common limitation of ATP-competitive inhibitors [1]. Furthermore, LS-104's inhibition of JAK2 kinase activity was shown to be irreversible by elevated ATP concentrations, a hallmark of its unique binding mode [2]. This property allows LS-104 to maintain activity in cellular environments where ATP-competitive inhibitors may be less effective. Additionally, LS-104 has demonstrated synergistic effects when combined with an ATP-competitive JAK2 inhibitor, suggesting distinct and complementary mechanisms of action that are not achievable with a single agent approach [3]. Therefore, using LS-104 is essential for research questions specifically investigating the consequences of non-ATP-competitive kinase inhibition, combination therapy strategies, or models where ATP-competitive resistance is a concern.

Quantitative Differentiation: LS-104 vs. Key Comparators


Non-ATP-Competitive Mechanism of Action Confers Irreversible Inhibition by ATP

Unlike ATP-competitive JAK2 inhibitors such as ruxolitinib, the inhibitory effect of LS-104 on JAK2 kinase activity was not reversible when assayed with elevated ATP concentrations [1]. This confirms its classification as a non-ATP-competitive inhibitor, a distinct mechanism that may offer advantages in high-ATP cellular environments [2].

Non-ATP-competitive JAK2 inhibitor Kinase assay

Synergistic Apoptosis Induction with an ATP-Competitive JAK2 Inhibitor

LS-104 demonstrates functional differentiation by synergizing with ATP-competitive inhibitors. Combining LS-104 with JAK Inhibitor I, an ATP-competitive JAK2 inhibitor, led to synergistically increased apoptosis in JAK2V617F-positive cells [1]. This synergy is not achievable by using a higher dose of either agent alone.

Synergy Combination therapy Apoptosis

Potent Anti-Proliferative Activity Against FLT3-ITD+ Cells at Nanomolar Concentrations

In cellular models, LS-104 demonstrated pronounced inhibition of cell growth in FLT3-ITD positive leukemic cells with an IC50 of 50 nM [1]. While less potent than the dedicated FLT3 inhibitor quizartinib (IC50 = 1.1 nM for FLT3-ITD), LS-104's activity is achieved through a distinct, non-ATP-competitive mechanism and is accompanied by multi-kinase targeting .

FLT3-ITD Anti-proliferative IC50

Sustained Cellular Uptake and Pharmacokinetic Profile

Pharmacokinetic studies revealed that LS-104 undergoes a rapid and dose-dependent cellular uptake that is sustained for up to 11 hours [1]. This property ensures prolonged intracellular exposure, which is a critical determinant for efficacy in targeting intracellular kinases.

Pharmacokinetics Cellular uptake Drug exposure

Optimal Research and Industrial Application Scenarios for LS-104


Investigating Non-ATP-Competitive Kinase Inhibition Mechanisms

LS-104 is the ideal chemical probe for studying the biological consequences of non-ATP-competitive kinase inhibition. Its well-characterized mechanism of action, where inhibition is not reversed by elevated ATP concentrations [1], allows researchers to differentiate the effects of targeting allosteric or substrate-binding sites versus the ATP-binding pocket in JAK2 and other kinases. This is particularly valuable for understanding kinase signaling dynamics in cellular environments with high ATP levels, a common condition in tumor microenvironments.

Combination Therapy Studies for JAK2V617F-Driven Myeloproliferative Neoplasms

The demonstrated synergy between LS-104 and an ATP-competitive JAK2 inhibitor (JAK Inhibitor I) in inducing apoptosis in JAK2V617F-positive cells [2] makes it a critical tool for preclinical combination therapy research. This application scenario is directly supported by the evidence that the combination achieves a more-than-additive effect, suggesting a rational basis for using LS-104 to enhance the efficacy of existing ATP-competitive JAK2 inhibitors like ruxolitinib.

Modeling Targeted Therapy for FLT3-ITD Positive AML with a Multi-Kinase Approach

Given its ability to inhibit the proliferation of FLT3-ITD positive leukemic cells at nanomolar concentrations (IC50 = 50 nM) [3], LS-104 is a valuable compound for research into acute myeloid leukemia (AML) models. Its profile as a multi-kinase inhibitor (targeting JAK2, Bcr-Abl, and FLT3) makes it a compelling candidate for studies where the goal is to simultaneously disrupt multiple oncogenic pathways, potentially overcoming resistance mechanisms that limit the efficacy of more selective FLT3 inhibitors like quizartinib.

Pharmacodynamic Studies Leveraging Sustained Intracellular Exposure

LS-104's demonstrated rapid and sustained cellular uptake lasting up to 11 hours [4] makes it a suitable tool for pharmacodynamic experiments requiring prolonged target engagement. Researchers can utilize this property to design in vitro and in vivo studies with less frequent compound replenishment, simplifying experimental workflows and better mimicking sustained drug exposure scenarios.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ls-104

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.